molecular formula C9H11F3N2 B15364317 5-Isopropyl-4-(trifluoromethyl)pyridin-2-amine

5-Isopropyl-4-(trifluoromethyl)pyridin-2-amine

Cat. No.: B15364317
M. Wt: 204.19 g/mol
InChI Key: DIRQZKGUOSKZQX-UHFFFAOYSA-N
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Description

5-Isopropyl-4-(trifluoromethyl)pyridin-2-amine is a chemical compound characterized by its pyridine ring structure, which is substituted with an isopropyl group at the 5-position and a trifluoromethyl group at the 4-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-aminopyridine as the core structure.

  • Isopropyl Group Introduction: The isopropyl group can be introduced via a Friedel-Crafts alkylation reaction using isopropyl chloride and a strong Lewis acid catalyst such as aluminum chloride.

  • Trifluoromethyl Group Introduction: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of appropriate safety measures and equipment to handle hazardous reagents. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.

Types of Reactions:

  • Oxidation: The pyridine ring can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the pyridine ring or other functional groups present.

  • Substitution: Substitution reactions, such as nucleophilic substitution, can occur at the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.

  • Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas with a palladium catalyst are used.

  • Substitution: Nucleophiles such as ammonia or amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Pyridine N-oxide, pyridine-2,3-dione.

  • Reduction Products: Piperidine derivatives.

  • Substitution Products: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Isopropyl-4-(trifluoromethyl)pyridin-2-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)pyridin-2-amine: Lacks the isopropyl group.

  • 5-Isopropylpyridin-2-amine: Lacks the trifluoromethyl group.

  • 4-(Trifluoromethyl)pyridine: Lacks the amine group.

Uniqueness: The presence of both the isopropyl and trifluoromethyl groups on the pyridine ring makes 5-Isopropyl-4-(trifluoromethyl)pyridin-2-amine unique, providing it with distinct chemical and physical properties compared to its similar counterparts.

This compound's versatility and unique properties make it a valuable asset in various scientific and industrial fields. Its applications range from organic synthesis to potential therapeutic uses, highlighting its importance in modern chemistry and industry.

Properties

Molecular Formula

C9H11F3N2

Molecular Weight

204.19 g/mol

IUPAC Name

5-propan-2-yl-4-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C9H11F3N2/c1-5(2)6-4-14-8(13)3-7(6)9(10,11)12/h3-5H,1-2H3,(H2,13,14)

InChI Key

DIRQZKGUOSKZQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=C(C=C1C(F)(F)F)N

Origin of Product

United States

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